萘荧光素

描述

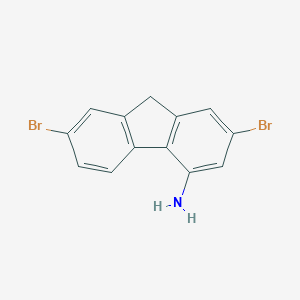

Naphthofluorescein and its derivatives are a class of compounds that have been extensively studied due to their unique photophysical properties and potential applications in various fields, including biological imaging and pH sensing. These compounds are characterized by the presence of additional benzene units attached to the fluorescein structure, which can significantly alter their photophysical behavior and enhance their functionality .

Synthesis Analysis

The synthesis of naphthofluorescein derivatives typically involves Friedel-Crafts type reactions, which allow for the construction of complex molecules through the formation of new carbon-carbon bonds. For instance, the synthesis of compound 4, a pH indicator, was achieved through the reaction between aroylbenzoic acids and dihydroxynaphthalenes . Other synthetic methods include a two-step method for creating a naphthofluorescein-based probe for hydrogen sulfide detection , and the use of electrophilic fluorination with dilute fluorine gas to produce fluorinated naphthofluorescein derivatives for Cerenkov imaging .

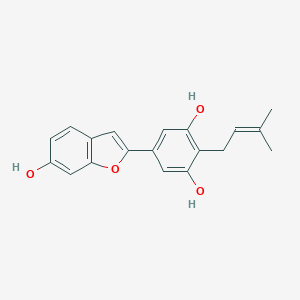

Molecular Structure Analysis

The molecular structure of naphthofluorescein derivatives is crucial for their photophysical properties and applications. The introduction of additional benzene rings and functional groups can lead to compounds with near-infrared (NIR) fluorescent emission, which is highly desirable for in vivo imaging due to lower background interference and deeper tissue penetration . The molecular structure also influences the selectivity and affinity of these compounds for specific biological targets, as seen in the synthesis of a naphthofluorescein conjugate with high selectivity for galectin-3 .

Chemical Reactions Analysis

Naphthofluorescein derivatives can undergo various chemical reactions that are essential for their applications. For example, the dual-response naphthofluorescein-based fluorescent probe developed for cysteine/homocysteine detection in living cells relies on two independent reaction sites within the molecule for selective detection . Additionally, the regioselective cascade synthesis of naphthofurans demonstrates the synthetic utility of these compounds through C(sp3)–H functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthofluorescein derivatives, such as fluorescence quantum yields, solvatochromic behavior, and pH sensitivity, are key to their practical applications. These properties are influenced by the molecular structure and the solvent environment. For instance, the solvatochromic fluorophores related to naphthofluorescein exhibit high quantum yields and large Stokes shifts, which are advantageous for biological applications . The pH sensitivity of naphthofluorescein diphosphate makes it a suitable substrate for the determination of alkaline phosphatase activity .

科学研究应用

1. 生物系统中的检测和成像

萘荧光素因其荧光特性而被用于各种生物学应用中。例如,一项研究开发了一种基于萘荧光素的探针,用于快速、选择性地检测活细胞中的半胱氨酸,证明了其在生物成像和细胞内监测中的潜力,且具有低细胞毒性 (Xue, Ding, Zhai, Zhang, & Feng, 2015)。此外,萘荧光素已被用于活细胞中硫化氢的检测和成像,突出了其在生物和医学应用中的多功能性 (Chen, Xie, Shan, Zhao, Wu, Zhou, & Jin, 2020).

2. 荧光 pH 指示剂

萘荧光素衍生物已被合成为 pH 指示剂,在不同的 pH 条件下显示出颜色变化。这些衍生物已成功用于活细胞成像 (Azuma, Nakamura, Kuramochi, Sasamori, Tokitoh, Sagami, & Tsubaki, 2012)。这种多功能性使萘荧光素成为生物研究中必不可少的工具,尤其是在涉及细胞环境和 pH 变化的研究中。

3. 检测活性氧

研究还集中于使用基于萘荧光素的探针来检测生物系统中的活性氧。例如,合成了一个衍生物,4',9'-双(二苯基膦基)萘荧光素,作为超氧自由基阴离子(一种活性氧)的选择性和灵敏探针 (Xu, Liu, & Tang, 2007)。此类探针对于了解氧化应激和相关的细胞过程至关重要。

4. 切伦科夫成像和 PET

萘荧光素的氟化衍生物已被开发用于功能性切伦科夫成像。这些衍生物保留了 pH 敏感性和荧光能力,在 PET 和切伦科夫成像中显示出检测组织和器官中 pH 的潜力 (Arroyo, Guzman, Kachur, Saylor, Popov, & Delikatny, 2019)。这一进步标志着医学影像和诊断的重大进展。

5. 基于荧光的传感和成像系统

萘荧光素已被集成到各种传感和成像系统中。例如,一个包含萘荧光素的长波长荧光检测系统证明了在免疫测定和快速荧光检测中的潜力 (Hu, French, Palmer, Evans, Zhou, Sarpara, & Miller, 2002)。此类系统将萘荧光素的应用范围扩展到传统的生物成像之外。

作用机制

Target of Action

Naphthofluorescein primarily targets Furin and Mint3 . Furin is a proprotein convertase that converts precursor proteins to functional proteins within the Golgi/trans-Golgi secretory pathway . Mint3 is involved in the regulation of HIF-1 activity .

Mode of Action

Naphthofluorescein inhibits the interaction between HIF-1 and Mint3 . It suppresses Mint3-dependent HIF-1 activity . Additionally, it inhibits furin-mediated cleavage of the pro-form of membrane type-1 matrix metalloproteinase (MT1-MMP), resulting in decreased levels of active MT1-MMP .

Biochemical Pathways

The inhibition of Mint3-dependent HIF-1 activity by Naphthofluorescein affects the glycolysis pathway in cancer cells and macrophages . The suppression of MMP-2 activation due to the decreased levels of active MT1-MMP also impacts the matrix metalloproteinase pathway .

Pharmacokinetics

It is known that naphthofluorescein is a cell-permeable compound , which suggests that it can readily cross cell membranes. More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Naphthofluorescein significantly suppresses the HIF-1 reporter activity in a concentration-dependent manner . It also reduces cell motility in CHO cells expressing proMT1-MMP . In vivo, it suppresses tumor growth in human cancer cells in an FIH-1-dependent manner .

Action Environment

The action of Naphthofluorescein can be influenced by environmental factors. For instance, Naphthofluorescein derivatives, namely NFOM-1 and NFOM-2, were synthesized to improve the photostability of the compound . NFOM-2, in particular, possesses an intramolecular hydrogen bonding network, which extends the absorption to the NIR region and significantly improves the photostability . This suggests that the stability and efficacy of Naphthofluorescein can be enhanced under certain environmental conditions.

安全和危害

属性

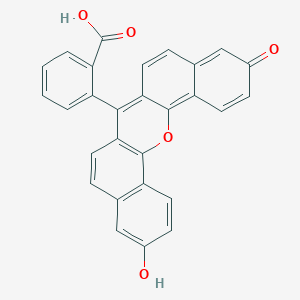

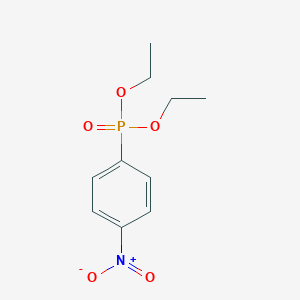

IUPAC Name |

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886440 | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthofluorescein | |

CAS RN |

61419-02-1 | |

| Record name | Naphthofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Naphthofluorescein?

A1: Naphthofluorescein has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []

Q2: What are the key spectroscopic properties of Naphthofluorescein?

A2: Naphthofluorescein exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []

Q3: How does the chemical structure of Naphthofluorescein contribute to its stability?

A3: Researchers have designed Naphthofluorescein derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []

Q4: Are there specific applications where Naphthofluorescein's stability is advantageous?

A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []

Q5: How does Naphthofluorescein perform in different solvent systems?

A5: The excitation wavelength of Naphthofluorescein's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []

Q6: How does Naphthofluorescein interact with alkaline phosphatase?

A6: Naphthofluorescein diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent Naphthofluorescein, enabling the detection of this enzyme. [, ]

Q7: Can Naphthofluorescein be used to study enzyme inhibitors?

A7: Yes, Naphthofluorescein-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []

Q8: Does Naphthofluorescein interact with other proteins?

A8: Research suggests that Naphthofluorescein can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []

Q9: What are the potential applications of Naphthofluorescein in studying biological processes?

A9: Naphthofluorescein has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []

Q10: Can Naphthofluorescein detect specific molecules in biological systems?

A10: Yes, derivatives of Naphthofluorescein have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.

Q11: Have computational methods been used to study Naphthofluorescein?

A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of Naphthofluorescein with targets like furin. []

Q12: How does modifying the structure of Naphthofluorescein affect its properties?

A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of Naphthofluorescein-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []

Q13: Can you provide an example of how SAR studies have improved Naphthofluorescein-based probes?

A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the Naphthofluorescein core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []

Q14: Has Naphthofluorescein shown efficacy in biological models?

A14: Naphthofluorescein, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []

Q15: Are there studies investigating the use of Naphthofluorescein in animal models of disease?

A15: Research has demonstrated the application of Naphthofluorescein-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []

Q16: Are there strategies for targeted delivery of Naphthofluorescein?

A16: Researchers have explored encapsulating Naphthofluorescein derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []

Q17: Can Naphthofluorescein be used to target specific cell types or tissues?

A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with Naphthofluorescein for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, Naphthofluorescein. []

Q18: What analytical techniques are commonly employed to study Naphthofluorescein?

A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]

Q19: How is Naphthofluorescein detected and quantified in biological samples?

A19: Fluorescence spectroscopy is a primary method for detecting and quantifying Naphthofluorescein in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)